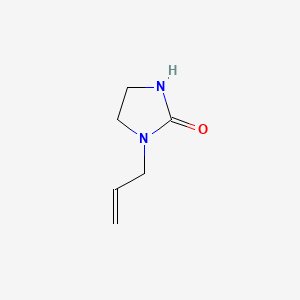

1-(prop-2-en-1-yl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-prop-2-enylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-4-8-5-3-7-6(8)9/h2H,1,3-5H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNMZVDNLQUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191171 | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37732-87-9 | |

| Record name | 1-(2-Propen-1-yl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037732879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Prop 2 En 1 Yl Imidazolidin 2 One and Analogous Imidazolidin 2 Ones

Classical Approaches to Imidazolidin-2-one Ring Construction

The formation of the core imidazolidin-2-one ring can be achieved through several established methods. These classical approaches typically involve the cyclization of linear precursors that already contain the necessary nitrogen and carbon atoms.

Carbonylation of 1,2-Diamines with Phosgene (B1210022) Equivalents

One of the most direct and traditional methods for constructing the imidazolidin-2-one ring is the carbonylation of 1,2-diamines. mdpi.comnih.gov This approach involves the reaction of a 1,2-diamine with a carbonylating agent that provides the C1 carbonyl group of the heterocyclic ring. While phosgene itself is a highly effective carbonylating agent, its extreme toxicity has led to the development and use of safer alternatives, often referred to as phosgene equivalents. acs.org

Commonly used phosgene equivalents include carbon dioxide (CO₂), urea (B33335), and dialkyl carbonates. The direct synthesis from CO₂ and a 1,2-diamine, such as ethylenediamine (B42938), is an environmentally benign method where the only byproduct is water. nih.gov This reaction can be performed under catalytic or non-catalytic conditions. nih.gov For instance, ceria (CeO₂) has been shown to be an effective heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046), which is formed from ethylenediamine and CO₂. nih.gov

Dialkyl carbonates, in the presence of suitable catalysts, also serve as effective carbonylating agents. For example, the carbonylation of vicinal diamines with dialkyl carbonates can be catalyzed by Cu(II) salts. researchgate.net Urea is another accessible and safe carbonyl source for the synthesis of benzimidazolidin-2-ones from 1,2-benzenediamines. mdpi.com

| Carbonylating Agent | Catalyst/Conditions | Product | Reference |

| Carbon Dioxide (CO₂) | Ceria (CeO₂) | 2-Imidazolidinone | nih.gov |

| Dialkyl Carbonates | Cu(II) salts | Imidazolidin-2-ones | researchgate.net |

| Urea | Sulfated polyborate | Benzimidazolidin-2-ones | mdpi.com |

| Carbonyldiimidazole (CDI) | DMAP | Imidazolidin-2-ones | mdpi.com |

Cyclization of Acyclic Urea Derivatives

An alternative to the direct carbonylation of diamines is the cyclization of pre-formed acyclic urea derivatives. This strategy allows for the introduction of various substituents on the nitrogen atoms prior to the ring-closing step.

A notable method for the synthesis of 4-substituted imidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles. mdpi.comcolab.ws This approach benefits from readily available starting materials and excellent regioselectivity. mdpi.com

The proposed mechanism for this reaction begins with the acid-catalyzed intramolecular cyclization of the (2,2-dialkoxyethyl)urea to form a 5-alkoxyimidazolidin-2-one intermediate. Subsequent elimination of an alcohol molecule under acidic conditions generates a cyclic iminium cation. This electrophilic intermediate is then trapped by a C-nucleophile, leading to the formation of the 4-substituted imidazolidin-2-one. nih.govmdpi.com The reaction is typically carried out in a suitable solvent such as toluene (B28343) with an acid catalyst like trifluoroacetic acid (TFA). nih.govmdpi.com

| Starting Urea | C-Nucleophile | Acid Catalyst | Product | Reference |

| 1-(2,2-Diethoxyethyl)urea | Phenol | TFA | 4-(4-Hydroxyphenyl)imidazolidin-2-one | mdpi.com |

| 1-Aryl-3-(2,2-diethoxyethyl)urea | Indole | TFA | 1-Aryl-4-(indol-3-yl)imidazolidin-2-one | mdpi.com |

For the synthesis of N-propargyl substituted imidazolidin-2-ones and related structures, the base-catalyzed intramolecular hydroamidation of propargylic ureas is a powerful and atom-economical method. acs.orgnih.gov This reaction provides access to highly substituted five-membered cyclic ureas under mild conditions. organic-chemistry.orgacs.org

The choice of base is crucial for the success of this transformation. Strong, non-nucleophilic phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have been found to be highly effective catalysts. acs.orgnih.govorganic-chemistry.org The reaction proceeds with excellent chemo- and regioselectivity, affording imidazolidin-2-ones in short reaction times, sometimes as quickly as one minute. nih.govorganic-chemistry.org The substrate scope is broad, tolerating various substituents on both the urea nitrogens and the propargyl group. acs.org Mechanistic studies suggest that the reaction proceeds through the deprotonation of the urea followed by an intramolecular nucleophilic attack on the alkyne. acs.org

| Propargylic Urea Substrate | Base Catalyst | Solvent | Product | Reference |

| 1-Aryl-3-propargylurea | BEMP | MeCN | 1-Aryl-4-methyleneimidazolidin-2-one | acs.orgorganic-chemistry.org |

| 1,1-Disubstituted-3-propargylurea | BEMP | MeCN | 5,5-Disubstituted-4-methyleneimidazolidin-2-one | acs.org |

N-Substitution Strategies for 1-(Prop-2-en-1-yl)imidazolidin-2-one and Related Derivatives

The introduction of substituents onto the nitrogen atoms of the imidazolidin-2-one ring can be achieved either before or after the ring formation. This section focuses on a key strategy for the synthesis of N-allyl derivatives like this compound.

Synthesis via N-Allylamines and Isocyanates

A common and versatile two-step approach to N-substituted imidazolidin-2-ones, including this compound, begins with the reaction of an N-allylamine with an isocyanate. acs.org This initial step readily forms an N-allylurea intermediate. The subsequent cyclization of this urea derivative can be achieved through various methods, including palladium-catalyzed carboamination.

Functionalization of Pre-formed Imidazolidin-2-one Scaffolds

One approach to synthesizing substituted imidazolidin-2-ones involves the modification of a pre-existing imidazolidin-2-one ring. This method is particularly useful for introducing a variety of substituents onto the nitrogen atoms of the heterocycle.

A notable example is the in-peptide synthesis of imidazolidin-2-one scaffolds. This method involves the cyclization of α,β-diaminopropionic acid (Dap) residues within a peptide sequence to form (S)- or (R)-imidazolidin-2-one-4-carboxylate (Imi). acs.orgnih.gov These scaffolds can then be further functionalized. For instance, proteinogenic side chains can be introduced at the N1 position of the ring, allowing the creation of peptidomimetics that mimic various amino acid residues. acs.orgnih.gov Additionally, the imidazolidin-2-one ring can be equipped with unnatural or functionalized side chains that can act as linkers for attachment to nanoparticles, biomaterials, or diagnostic probes. acs.orgnih.gov

Another strategy involves a pseudo-multicomponent one-pot protocol. mdpi.comnih.gov This method begins with the in situ formation of a Schiff base from a diamine, such as trans-(R,R)-diaminocyclohexane, and an aldehyde. mdpi.comnih.gov The Schiff base is then reduced to the corresponding diamine, which subsequently undergoes cyclization with a carbonylating agent like carbonyldiimidazole (CDI) to furnish the 1,3-disubstituted imidazolidin-2-one. mdpi.comnih.gov This approach is efficient and has been optimized using statistical analysis to achieve good yields. mdpi.comnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| α,β-diaminopropionic acid (Dap) residues in a peptide | Intramolecular cyclization | Peptidomimetics with (S)- or (R)-imidazolidin-2-one-4-carboxylate | Not specified | acs.orgnih.gov |

| trans-(R,R)-diaminocyclohexane, aromatic aldehydes | 1. Schiff base formation, 2. Reduction, 3. Carbonyldiimidazole (CDI) | 1,3-disubstituted imidazolidin-2-ones | 55-81% | mdpi.comnih.gov |

Advanced Catalytic Approaches in Imidazolidin-2-one Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic systems that enable the efficient and selective construction of the imidazolidin-2-one ring. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single step.

Palladium catalysis has proven to be a versatile tool for the synthesis of imidazolidin-2-ones, particularly through the carboamination of N-allylureas. nih.govorganic-chemistry.orgfigshare.com This approach allows for the construction of the imidazolidin-2-one ring while simultaneously forming a new carbon-carbon bond. acs.org The N-allylurea precursors are readily prepared in a single step from the corresponding allylic amines and isocyanates. nih.govorganic-chemistry.org

The palladium-catalyzed reaction between an N-allylurea and an aryl or alkenyl bromide generates the imidazolidin-2-one product with the formation of one C-C and one C-N bond, and up to two new stereocenters. nih.govorganic-chemistry.org A common catalytic system for this transformation is Pd₂(dba)₃ with a ligand such as Xantphos, in the presence of a base like NaOtBu. organic-chemistry.orgfigshare.com These reactions often proceed with good to excellent yields and high diastereoselectivity, particularly for substrates with internal olefins, where syn-addition across the double bond is observed. nih.govacs.org

Furthermore, asymmetric versions of this reaction have been developed, providing enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. umich.edu These asymmetric carboamination reactions utilize chiral ligands, such as (R)-Siphos-PE, and have demonstrated that additives like water can influence the enantioselectivity. umich.edu

An efficient palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates with isocyanates has also been reported to produce imidazolidinones with high yields and enantioselectivities. organic-chemistry.org Additionally, 2-vinylaziridines can undergo cycloaddition with heterocumulenes in the presence of a palladium catalyst to regioselectively form five-membered ring products. organic-chemistry.org

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Key Features | Reference |

| N-allylureas | Aryl/Alkenyl Bromides | Pd₂(dba)₃/Xantphos | Substituted imidazolidin-2-ones | Forms C-C and C-N bonds in one step; high diastereoselectivity | nih.govorganic-chemistry.orgfigshare.com |

| N-allyl urea derivatives | Aryl/Alkenyl Halides | [Pd₂(dba)₃]/(R)-Siphos-PE | Enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones | Asymmetric synthesis; up to 95% ee | umich.edu |

| Nitrogen-containing allylic carbonates | Isocyanates | Palladium catalyst | Chiral imidazolidinones | High yields and enantioselectivities | organic-chemistry.org |

| 2-Vinylaziridines | Heterocumulenes | Pd(OAc)₂/PPh₃ | Substituted imidazolidinones | Regioselective cycloaddition | organic-chemistry.org |

Cobalt catalysis offers a functional-group-tolerant and scalable method for the synthesis of cyclic ureas, including imidazolidin-2-ones. This is achieved through the cyclization of alkenyl carbamates and alkenyl isoureas. organic-chemistry.orgorganic-chemistry.org The mechanism involves a transition-metal hydrogen atom transfer followed by a radical-polar crossover. organic-chemistry.orgorganic-chemistry.org This methodology is applicable to the formation of five-, six-, and even larger membered rings. organic-chemistry.org

In the pursuit of more sustainable synthetic methods, organocatalytic and metal-free approaches to imidazolidin-2-ones have been developed. One such method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net The phosphazene base BEMP has been identified as a highly active organocatalyst for this transformation, outperforming guanidine (B92328) and amidine bases. acs.orgresearchgate.net This reaction proceeds under ambient conditions with excellent chemo- and regioselectivity, affording five-membered cyclic ureas in remarkably short reaction times. acs.orgresearchgate.net DFT studies suggest a base-mediated isomerization to an allenamide intermediate is a key step in the formation of imidazol-2-ones. acs.org

Another metal-free approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.govproquest.comresearchgate.netnih.gov This method provides novel 4-(het)arylimidazolidin-2-ones with excellent regioselectivity from readily available starting materials via a simple procedure. nih.govproquest.comresearchgate.netnih.gov

| Substrate | Catalyst/Reagent | Product | Key Features | Reference |

| Propargylic ureas | BEMP (phosphazene base) | Imidazolidin-2-ones and imidazol-2-ones | Organocatalytic; ambient conditions; excellent chemo- and regioselectivity | acs.orgresearchgate.net |

| (2,2-diethoxyethyl)ureas | Trifluoroacetic acid (TFA) | 4-(het)arylimidazolidin-2-ones | Metal-free; acid-catalyzed; high regioselectivity | nih.govproquest.comresearchgate.netnih.gov |

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations. The combination of photocatalysis with carefully engineered substrates allows for C-H amination to form imidazolidinones from accessible hydroxylamine (B1172632) precursors. organic-chemistry.org Mechanistic studies suggest the formation of free carbamoyl (B1232498) triplet nitrenes as the reactive intermediates in this process. organic-chemistry.org

Regioselectivity and Stereoselectivity in Imidazolidin-2-one Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like substituted imidazolidin-2-ones.

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, excellent regioselectivity for the 4-substituted imidazolidin-2-one is observed. nih.govproquest.com Quantum chemistry calculations have been used to rationalize this outcome. nih.gov

Palladium-catalyzed carboamination reactions of N-allylureas exhibit high levels of stereocontrol. When substrates derived from cyclic or E-1,2-disubstituted alkenes are used, excellent selectivity for products resulting from syn-addition across the alkene is achieved. nih.gov The stereochemistry of the product is likely determined during the alkene insertion step. nih.gov For instance, the reaction of an E-1,2-disubstituted alkene derivative can yield the corresponding imidazolidin-2-one with a diastereomeric ratio greater than 20:1. nih.gov

The organocatalyzed hydroamidation of propargylic ureas also demonstrates excellent chemo- and regioselectivity for the five-membered cyclic urea product. acs.org In cases where propargylic ureas with an internal triple bond are used, the Z-isomer of the product is generally favored, although the stereocontrol may not be absolute. acs.org

Chemo- and Regioselective Cyclization Strategies

The construction of the imidazolidin-2-one ring with precise control over chemical and positional selectivity is fundamental to the synthesis of these heterocycles. Various methodologies have been developed to achieve this, often relying on intramolecular cyclization reactions.

One effective approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. This method has been shown to produce 4-substituted imidazolidin-2-ones with excellent regioselectivity. acs.org The reaction proceeds through the formation of an iminium cation intermediate, which then undergoes electrophilic substitution with an aromatic or heterocyclic C-nucleophile. The regioselectivity can be controlled by adjusting the amount of acid catalyst; for instance, decreasing the quantity of trifluoroacetic acid (TFA) can lead to the exclusive formation of the 4-substituted regioisomer. acs.org

Base-catalyzed intramolecular hydroamidation of propargylic ureas presents another powerful, atom-economical route to imidazolidin-2-ones. acs.org This organo-catalyzed method can achieve excellent chemo- and regioselectivity for the 5-membered cyclic ureas under ambient conditions, often with very short reaction times. acs.org The choice of the organo-catalyst, such as the phosphazene base BEMP, is critical for the efficiency of the reaction. acs.org

Palladium-catalyzed intramolecular carboamination of N-allylureas with aryl or alkenyl bromides is a versatile strategy that forms one carbon-carbon and one carbon-nitrogen bond in a single step. mdpi.com This method allows for the synthesis of a wide range of substituted imidazolidin-2-ones. The reaction is initiated by the oxidative addition of the palladium catalyst to the aryl or alkenyl bromide, followed by migratory insertion of the alkene and subsequent reductive elimination to furnish the cyclized product.

A summary of representative chemo- and regioselective cyclization strategies is presented in the interactive data table below.

Diastereoselective and Enantioselective Transformations for Chiral Auxiliaries

Imidazolidin-2-ones are widely employed as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov The development of diastereoselective and enantioselective methods to synthesize these chiral auxiliaries and to utilize them in asymmetric transformations is of significant interest.

Diastereoselective Alkylation: Chiral 2-imidazolidinone glycolates can undergo diastereoselective alkylation of their enolates. researchgate.net For instance, sodium enolates of these chiral auxiliaries react with alkyl halides to yield α-alkylated products with high diastereoselectivity. researchgate.net The choice of base and reaction conditions can significantly influence the stereochemical outcome.

Asymmetric Aldol (B89426) Reactions: Chiral imidazolidin-2-ones, such as (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one derived from (-)-ephedrine, are effective chiral auxiliaries in asymmetric aldol reactions. The reaction proceeds via the in situ formation of a boron enolate, which then reacts with an aldehyde to give the aldol adduct with good diastereoselectivity.

Palladium-Catalyzed Asymmetric Carboamination: The palladium-catalyzed carboamination of N-allyl ureas can be rendered enantioselective by employing chiral ligands. For example, the use of a chiral spiro phosphoramidite (B1245037) ligand in the asymmetric carboamination of allylic ureas can lead to the formation of chiral imidazolidin-2-one derivatives with high enantiomeric excesses. acs.org The electronic properties of the substituents on the urea nitrogen can have a notable effect on the level of asymmetric induction. acs.org

The following interactive data table summarizes selected examples of diastereoselective and enantioselective transformations involving imidazolidin-2-one chiral auxiliaries.

Process Optimization and Scalability in Imidazolidin-2-one Synthesis

The transition from laboratory-scale synthesis to industrial production of imidazolidin-2-ones necessitates the development of optimized, scalable, and sustainable processes. Research in this area focuses on improving reaction efficiency, minimizing waste, and utilizing readily available starting materials.

A pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been developed, which employs statistical analysis to optimize reaction conditions. acs.org This approach, starting from trans-(R,R)-diaminocyclohexane, involves the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI). acs.org This streamlined process has been shown to be efficient and scalable, with yields ranging from 55% to 81%. acs.org The pseudo-multicomponent strategy can outperform traditional multistep methods, especially for sterically hindered compounds. acs.org

For the industrial production of the parent 2-imidazolidinone, a clean and scalable synthesis method has been reported that utilizes the reaction of ethylene (B1197577) diamine and urea. researchgate.net This process is characterized by low-cost raw materials, high product yield and content, and the absence of wastewater generation. researchgate.net The reaction involves heating the components and collecting the product through evaporation. researchgate.net

The development of continuous flow synthesis represents another significant advancement in the scalable production of imidazolidin-2-ones. A continuous flow process for the synthesis of 2-imidazolidinone from ethylenediamine carbamate over a CeO2 catalyst has been demonstrated. umich.edu This flow system allows for highly selective and high-yielding production, overcoming some of the limitations of batch processes, such as side reactions. umich.edu

The table below provides an overview of different approaches to process optimization and scalability in imidazolidin-2-one synthesis.

Reactivity Profiles and Chemical Transformations of 1 Prop 2 En 1 Yl Imidazolidin 2 One and Its Imidazolidin 2 One Core

Transformations of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a five-membered cyclic urea (B33335), a structural motif found in numerous pharmaceuticals and biologically active compounds. mdpi.comnih.gov Its reactivity is centered on the nitrogen atoms and the carbonyl group, which together influence the stability and chemical behavior of the heterocyclic system.

Nucleophilic and Electrophilic Functionalization of Nitrogen Centers

The nitrogen atoms within the imidazolidin-2-one ring exhibit dual reactivity, capable of acting as both nucleophiles and participating in electrophilic transformations.

Nucleophilic Reactivity : The nitrogen atom at the 3-position (N-3) of 1-(prop-2-en-1-yl)imidazolidin-2-one possesses a lone pair of electrons and a proton, rendering it nucleophilic, particularly upon deprotonation. In the presence of a strong base, such as sodium tert-butoxide (NaOtBu), the N-H proton can be abstracted to generate a potent nucleophile. mdpi.com This resulting anion can engage in various reactions, a key example being its participation in palladium-catalyzed intramolecular carboamination. In this process, the deprotonated urea moiety adds to a palladium(II) center, forming a Pd–N bond, which is a critical step in the subsequent cyclization reaction. mdpi.com

Electrophilic Reactivity : While the nitrogen atoms are inherently nucleophilic, the imidazolidin-2-one system can generate electrophilic species under acidic conditions. The acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas, a method for forming the imidazolidin-2-one ring, proceeds through a cyclic iminium cation intermediate. nih.gov This cation is a powerful electrophile that subsequently reacts with C-nucleophiles to yield 4-substituted imidazolidin-2-ones. nih.gov This demonstrates that while the neutral ring is nucleophilic at nitrogen, its protonated or activated intermediates are highly susceptible to nucleophilic attack.

Oxidation and Reduction Pathways

The imidazolidin-2-one ring is generally stable towards oxidation and reduction, though specific transformations targeting the carbonyl group are possible under certain catalytic conditions.

Oxidation : Direct oxidation of the pre-formed imidazolidin-2-one ring is not a commonly reported transformation due to the inherent stability of the cyclic urea structure. Synthetic routes that form the ring often employ oxidative conditions, such as the oxidative carbonylation of diamines, but these reactions build the heterocycle rather than modifying it. mdpi.com

Reduction : The carbonyl group of the urea is the primary site for reduction. Catalytic hydrogenation of urea derivatives to methanol (B129727) and the corresponding amines has been achieved using ruthenium or iridium pincer complexes under high pressure (50 bar H₂) and elevated temperatures (130 °C). researchgate.net This process effectively cleaves the C=O bond. While specific examples for this compound are not detailed, this general methodology for urea hydrogenation suggests that the carbonyl group can be reduced, likely leading to ring-opening and the formation of N-allyl-N'-methylethylenediamine or further reduction products. researchgate.net It is important to note that under typical catalytic hydrogenation conditions used for olefins (e.g., H₂/Pd/C), the allyl group would be reduced preferentially over the more resilient urea carbonyl. mdpi.com

Ring-Opening Reactions and Subsequent Derivatization

The imidazolidin-2-one ring is known for its considerable stability, but it can undergo ring-opening reactions under forcing conditions, typically through hydrolysis.

Alkaline hydrolysis of related five-membered cyclic ureas, such as 3-arylimidazolidine-2,4-diones, has been studied kinetically, demonstrating that the ring-opening is dependent on hydroxide (B78521) ion concentration. rsc.org This process involves the nucleophilic attack of a hydroxide ion on a carbonyl carbon, leading to the cleavage of an amide bond and the formation of a linear hydantoic acid derivative. rsc.org For this compound, analogous hydrolysis under strong basic or acidic conditions would cleave the cyclic urea to yield N-(2-aminoethyl)-N'-(prop-2-en-1-yl)urea, which could be further hydrolyzed to N-(prop-2-en-1-yl)ethane-1,2-diamine.

Once the ring is opened to produce the diamine, a wide array of subsequent derivatizations become possible. The primary and secondary amine functionalities of N-(prop-2-en-1-yl)ethane-1,2-diamine can react with various electrophiles, enabling the synthesis of more complex acyclic and heterocyclic structures.

Reactivity of the Prop-2-en-1-yl (Allyl) Substituent

The allyl group is a versatile functional handle, and its carbon-carbon double bond undergoes a variety of characteristic transformations common to olefins.

Olefin Addition Reactions (e.g., Hydrogenation, Halogenation)

Hydrogenation : The double bond of the allyl group is readily susceptible to catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com The reaction proceeds under mild conditions (e.g., room temperature, 1 atm H₂) and results in the saturation of the double bond, converting the 1-(prop-2-en-1-yl) substituent into a 1-propyl group. mdpi.comrsc.org This transformation is generally high-yielding and selective for the olefin over the more robust urea carbonyl group.

Halogenation : The allyl group can undergo halogenation reactions. The specific outcome depends on the reaction conditions. Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond occurs readily, typically at low temperatures, to yield the corresponding 1-(2,3-dihalopropyl)imidazolidin-2-one. Alternatively, under radical conditions—often initiated by light or heat and using reagents like N-bromosuccinimide (NBS) at low halogen concentrations—allylic halogenation can occur. pressbooks.pubopenochem.org This would result in the substitution of a hydrogen atom on the carbon adjacent to the double bond, yielding 1-(3-halo-prop-1-en-1-yl)imidazolidin-2-one or 1-(1-halo-prop-2-en-1-yl)imidazolidin-2-one.

Olefin Metathesis and Cross-Coupling Reactions

The allyl group is an excellent substrate for powerful carbon-carbon bond-forming reactions catalyzed by transition metals. wikipedia.org

Olefin Metathesis : This reaction involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' catalysts). wikipedia.orgresearchgate.net this compound can participate in cross-metathesis (CM) with other olefins. researchgate.net This reaction would create a new, substituted alkene, extending the carbon chain and introducing new functional groups. If the molecule were further functionalized with a second olefinic group, it could undergo ring-closing metathesis (RCM) to form larger heterocyclic structures. nih.govbeilstein-journals.org

Cross-Coupling Reactions : The allyl group is a key participant in numerous palladium-catalyzed cross-coupling reactions. A significant transformation is the intramolecular carboamination of N-allylureas with aryl or alkenyl bromides. nih.gov In this reaction, a palladium catalyst facilitates the formation of a C-C bond between the allyl group and the aryl/alkenyl halide, along with a C-N bond from the urea nitrogen, to stereoselectively synthesize 4,5-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This powerful reaction constructs the heterocyclic ring while simultaneously functionalizing it in a single step. The allyl group can also participate in other named cross-coupling reactions, such as Suzuki or Stille couplings, which would involve the reaction of an appropriate allyl-metal species with an organic halide to form a new C-C bond at the allylic position. rsc.orgwikipedia.org

Table 1: Summary of Palladium-Catalyzed Carboamination of N-Allylureas

This table presents examples of the intramolecular cross-coupling reaction between N-allylureas and organic halides to form substituted imidazolidin-2-one products, illustrating the utility of the allyl group in complex synthesis. nih.gov

| Entry | N-Allylurea Substrate | Halide | Product | Yield (%) |

| 1 | N-(but-2-en-1-yl)-N'-phenylurea | 2-bromotoluene | 1-phenyl-5-methyl-4-(o-tolyl)imidazolidin-2-one | 85 |

| 2 | N-(cyclohex-2-en-1-yl)-N'-phenylurea | 2-bromotoluene | 3-phenyl-3,3a,4,5,6,7-hexahydro-2H-benzo[d]imidazol-2-one | 83 |

| 3 | N-allyl-N'-(4-methoxyphenyl)urea | 2-bromoanisole | 4-(2-methoxyphenyl)-1-(4-methoxyphenyl)imidazolidin-2-one | 72 |

| 4 | N-allyl-N'-benzylurea | 1-bromonaphthalene | 1-benzyl-4-(naphthalen-1-yl)imidazolidin-2-one | 76 |

Radical Reactions Involving the Allylic Moiety

The allylic moiety of this compound is a key site for radical reactivity. The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction, leading to the formation of a resonance-stabilized allyl radical. This stabilization is a critical factor that dictates the subsequent reaction pathways. The unpaired electron is delocalized across the terminal carbon atoms of the three-carbon allyl system, which influences the regioselectivity of further reactions.

A common transformation involving allylic systems is radical halogenation, often using reagents like N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. In the case of this compound, this process would be initiated by the abstraction of an allylic hydrogen to form the stabilized radical intermediate. This intermediate would then react with a bromine molecule to yield an allylic bromide.

The allyl radical derived from this compound can also participate in various carbon-carbon bond-forming reactions. These include:

Addition Reactions: The radical can add across the double or triple bonds of other molecules, a fundamental step in many radical polymerization and addition processes. For example, the thiol-ene reaction, where a thiol adds across the double bond in the presence of a radical initiator, is a highly efficient "click" reaction that could be applied to functionalize the allyl group. rsc.org

Intramolecular Cyclizations: If other reactive sites are present in the molecule, the allyl radical can initiate intramolecular cyclization cascades. For instance, radical-mediated cyclizations of N-allyl ureas have been explored, where a radical generated elsewhere in the molecule adds to the allylic double bond to form a new ring system. Such reactions are powerful tools for constructing complex nitrogen-containing heterocycles. acs.orgorganicreactions.org

The specific conditions of the radical reaction (initiator, temperature, solvent, and presence of trapping agents) determine the ultimate fate of the allyl radical intermediate and the structure of the final product.

Polymerization Aspects and Integration into Polymeric Systems

The integration of the this compound moiety into polymeric systems is governed by the reactivity of its allyl group. Direct homopolymerization of allyl monomers via free-radical pathways is often challenging. This difficulty arises from a process known as degradative chain transfer, where a propagating radical chain abstracts an allylic hydrogen from a monomer molecule. This event terminates the growing polymer chain and creates a new, resonance-stabilized allyl radical that is typically less reactive and inefficient at reinitiating polymerization.

In contrast, related cyclic urea monomers lacking the problematic allylic hydrogens, such as N-vinylimidazolium salts, have been successfully homopolymerized in aqueous solutions using free-radical initiators. umich.eduumich.edu The absence of the allylic C-H bonds in these vinyl systems precludes the degradative chain transfer pathway, allowing for effective chain propagation.

Given the challenges with homopolymerization, more viable strategies for incorporating this compound into polymers include:

Copolymerization: Reacting this compound with a more reactive comonomer (e.g., styrene, acrylates) can lead to its successful integration into a polymer chain. In this scenario, the propagating radical is more likely to add to the comonomer, reducing the incidence of chain transfer with the allyl monomer.

Post-polymerization Modification: The allyl group can be used as a reactive handle for grafting the imidazolidin-2-one moiety onto an existing polymer backbone. For example, the thiol-ene click reaction can be employed to attach the molecule to a polymer containing thiol groups. rsc.org

These approaches allow for the synthesis of functional polymers that carry the unique structural and potentially bioactive properties of the imidazolidin-2-one ring.

Intramolecular Reactivity and Cyclization Cascades

The structure of this compound, featuring an N-allyl urea, is well-suited for a variety of intramolecular cyclization reactions, particularly those mediated by transition metals. These reactions provide powerful and stereoselective methods for constructing more complex, often bicyclic, heterocyclic systems. mdpi.com

One of the most significant transformations is the palladium-catalyzed intramolecular carboamination. In this reaction, an N-allylurea reacts with an aryl or alkenyl bromide in the presence of a palladium catalyst. researchgate.net The process involves the formation of a C-C bond and a C-N bond in a single step, leading to highly substituted 4-benzyl- or 4-vinylimidazolidin-2-ones. The mechanism is believed to proceed through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination and subsequent insertion of the alkene (aminopalladation), and finally reductive elimination to yield the product and regenerate the catalyst. mdpi.comresearchgate.net

Gold and copper catalysts have also been employed to effect similar cyclizations. For example, cationic gold(I) complexes can catalyze the intramolecular dihydroamination of N-allenyl ureas to form bicyclic imidazolidin-2-ones with high diastereoselectivity. nih.gov Copper-mediated hydroamination of N-allylic ureas can also be used, which may proceed through an organocopper intermediate and subsequent radical cyclization. mdpi.com

Beyond metal catalysis, radical-polar crossover reactions can also initiate cyclization. In these systems, a radical is generated within the molecule via hydrogen atom transfer, which then adds to the alkene. The resulting radical intermediate is oxidized to a cation, which is subsequently trapped by the urea nitrogen to close the ring, forming a bicyclic imidazolidinone. acs.org These diverse cyclization strategies highlight the synthetic versatility of the N-allyl urea scaffold for the rapid assembly of complex molecular architectures. mdpi.comnih.govacs.orgresearchgate.net

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | N-Allylurea + Aryl Bromide | Intramolecular Carboamination | 4,5-Disubstituted Imidazolidin-2-one | researchgate.net |

| (IPr)AuCl / AgPF₆ | N-Allenyl Urea | Intramolecular Dihydroamination | Bicyclic Imidazolidin-2-one | nih.gov |

| Cu(OTf)₂ / Ligand | N-Alkenyl Urea | Asymmetric Intramolecular Cyclization | Chiral Imidazolidin-2-one | mdpi.com |

| Cobalt Catalyst / Silane / N-Fluorocollidinium Salt | Alkenyl Isourea | Radical-Polar Crossover Cyclization | Substituted Imidazolidin-2-one | acs.org |

Ligand Properties and Coordination Chemistry with Metal Centers

The this compound molecule possesses several potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. The primary binding site is the carbonyl oxygen atom, which has lone pairs of electrons available for donation to a metal center. As a hard donor, this oxygen atom would be expected to form stable complexes with hard Lewis acidic metal ions, such as those from the alkali, alkaline earth, and early transition metals.

The two nitrogen atoms of the imidazolidin-2-one ring also have lone pairs, but their availability for coordination is generally reduced due to their involvement in amide resonance with the adjacent carbonyl group. However, coordination through nitrogen is not impossible and may occur with certain metal centers.

Significant insights into the coordination potential of this scaffold can be drawn from studies on the analogous imidazolidine-2-thione derivatives, where the carbonyl oxygen is replaced by a sulfur atom. Imidazolidine-2-thiones and their N-substituted derivatives have been shown to form stable, well-characterized complexes with a range of d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.net In these complexes, coordination occurs exclusively through the soft thione sulfur atom, forming tetrahedral [ML₂X₂] type structures. researchgate.net

Advanced Applications in Chemical Research and Materials Science

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are essential tools in stereochemistry, temporarily integrated into a molecule to direct the stereochemical course of a reaction. wikipedia.org 1-(prop-2-en-1-yl)imidazolidin-2-one and its derivatives, particularly chiral substituted imidazolidin-2-ones, serve as effective chiral auxiliaries in a range of asymmetric transformations. mdpi.com These auxiliaries create a chiral environment that influences the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer over another. scielo.org.mx

The imidazolidin-2-one scaffold is a key structural component in many chiral auxiliaries. mdpi.com The predictable steric and electronic effects exerted by the substituents on the imidazolidinone ring allow for a high degree of stereocontrol in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The resulting products can then be cleaved from the auxiliary, yielding enantiomerically enriched compounds that are valuable in pharmaceutical and materials science applications. rsc.org The reliability and versatility of these auxiliaries make them a preferred choice, especially in the initial stages of drug development. wikipedia.orgrsc.org

Building Blocks for Complex Organic Structures and Functional Molecules

The term "organic building blocks" refers to small, functionalized molecules that act as foundational units for constructing larger, more complex organic structures. boronmolecular.comsigmaaldrich.com this compound is a versatile building block due to its combination of a cyclic urea (B33335) core and a reactive allyl group. researchgate.netnih.govchemistryworld.comresearchgate.net This dual functionality allows for a wide range of chemical modifications and elaborations, making it a valuable precursor in the synthesis of diverse molecular architectures. researchgate.net

The imidazolidinone ring and the pendant allyl group of this compound provide multiple reactive sites for the construction of novel heterocyclic systems. The nitrogen atoms of the urea moiety can participate in cyclization reactions, while the double bond of the allyl group can undergo various addition and cycloaddition reactions.

Researchers have utilized derivatives of this compound to synthesize a variety of fused and spirocyclic heterocyclic compounds. For instance, intramolecular cyclization reactions involving the allyl group can lead to the formation of bicyclic systems containing the imidazolidinone core. Furthermore, the imidazolidinone ring itself can be a precursor to other heterocyclic structures through ring-opening and subsequent rearrangement reactions. These novel heterocyclic systems are of interest for their potential biological activities and applications in materials science. science24.com

Imidazolidin-2-ones, including this compound, are valuable precursors for the synthesis of 1,2-diamines and α-amino acids, which are fundamental building blocks in organic and medicinal chemistry. mdpi.comnih.gov The cyclic urea structure can be cleaved under specific conditions to yield the corresponding vicinal diamine. This transformation is particularly useful for accessing chiral diamines if a chiral imidazolidin-2-one is used as the starting material.

Furthermore, the imidazolidinone ring can be functionalized and subsequently transformed to generate α-amino acids. The ability to introduce substituents at various positions of the ring allows for the synthesis of a diverse range of non-natural amino acids, which are of significant interest in peptide and protein engineering.

Contribution to Sensor Technology and Recognition Systems

The structural features of this compound and its derivatives make them suitable candidates for incorporation into sensor and recognition systems. The urea moiety is capable of forming hydrogen bonds, which is a key interaction in molecular recognition. By functionalizing the imidazolidinone scaffold with specific recognition units, it is possible to design molecules that can selectively bind to target analytes.

The allyl group provides a convenient handle for attaching the imidazolidinone-based receptor to a surface or a signaling unit, such as a fluorophore or an electrode. Upon binding of the target analyte to the receptor, a detectable change in the signal (e.g., fluorescence intensity or electrochemical potential) can be observed. This principle has been applied in the development of sensors for various ions and small molecules.

Integration in Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The ability of the urea group in this compound to form strong and directional hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies.

By designing appropriate derivatives of this compound, it is possible to control the self-assembly process to form well-defined structures, such as chains, sheets, and three-dimensional networks. The allyl group can be used to further modify these assemblies or to polymerize them, leading to the formation of stable supramolecular materials with interesting properties and potential applications in areas like drug delivery and catalysis.

Scaffold for Investigating Conformationally Constrained Systems

The rigid cyclic structure of the imidazolidin-2-one ring makes it a useful scaffold for studying the effects of conformational constraint on molecular properties and biological activity. By incorporating the imidazolidinone moiety into a larger molecule, the conformational freedom of the molecule can be significantly reduced. This "conformational restriction" approach is a powerful strategy in drug design, as it can lead to increased binding affinity and selectivity for a biological target. ebi.ac.uk

For example, replacing a flexible part of a bioactive molecule with the more rigid imidazolidinone ring can lock the molecule into a specific conformation that is optimal for binding to its target receptor. This can lead to the development of more potent and selective drugs. Researchers have used this strategy to design conformationally constrained analogs of various biologically active compounds, leading to improved pharmacological profiles. ebi.ac.uk

Research on Chemical Modification for Specific Research Probes

The chemical structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the development of specific research probes. The primary points of functionalization are the allyl group and the imidazolidin-2-one ring itself. Researchers have explored various synthetic strategies to introduce diverse functionalities at these positions, thereby creating derivatives with tailored properties for applications in chemical biology and materials science. These modifications are crucial for transforming the core molecule into a probe capable of interacting with biological targets, reporting on cellular events, or being tethered to other molecules or surfaces.

One of the key areas of research has been the modification of the prop-2-en-1-yl (allyl) group. The double bond in the allyl substituent is particularly amenable to a variety of addition and cycloaddition reactions. A notable example is the palladium-catalyzed carboamination of N-allylureas, a reaction that allows for the introduction of aryl and alkenyl groups at the terminus of the allyl chain, leading to the formation of 4,5-disubstituted imidazolidin-2-ones. This method is significant as it constructs a C-C and a C-N bond in a single step with good diastereoselectivity. The reaction of an N-allylurea with various aryl bromides in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, demonstrates the versatility of this approach in creating a library of structurally diverse compounds. These derivatives can then be further functionalized to serve as research probes.

The table below summarizes the outcomes of palladium-catalyzed carboamination reactions on N-allylurea substrates with different aryl bromides, showcasing the yields of the resulting substituted imidazolidin-2-one products.

| Entry | N-Allylurea Substrate | Aryl Bromide | Product | Yield (%) |

| 1 | 1-Allyl-3-ethyl-1-phenylurea | 2-Bromonaphthalene | 1-Ethyl-5-(naphthalen-2-ylmethyl)-1-phenylimidazolidin-2-one | 80 |

| 2 | 1-Allyl-3-ethyl-1-phenylurea | 4-Bromobenzonitrile | 5-((4-Cyanophenyl)methyl)-1-ethyl-1-phenylimidazolidin-2-one | 96 |

| 3 | 1-Allyl-1-methyl-3-phenylurea | 2-Bromonaphthalene | 1-Methyl-5-(naphthalen-2-ylmethyl)-3-phenylimidazolidin-2-one | 97 |

| 4 | 1-Allyl-1-methyl-3-phenylurea | 4-Bromobenzonitrile | 5-((4-Cyanophenyl)methyl)-1-methyl-3-phenylimidazolidin-2-one | 95 |

| 5 | 1-Allyl-1-benzyl-3-(4-methoxyphenyl)urea | 4-Bromotoluene | 1-Benzyl-5-((4-methylphenyl)methyl)-3-(4-methoxyphenyl)imidazolidin-2-one | 85 |

Beyond modifications of the allyl group, the imidazolidin-2-one ring itself can be functionalized to introduce moieties suitable for creating research probes. Research has demonstrated that the imidazolidin-2-one scaffold can be equipped with unnatural side chains or functionalized substituents that act as linkers. nih.gov These linkers are essential for the chemoselective attachment of the imidazolidin-2-one-containing molecule to nanoparticles, biomaterials, or diagnostic probes, such as fluorescent dyes or biotin (B1667282) tags. nih.gov This strategy allows for the development of targeted probes for imaging, purification, and identification of biological targets.

The functionalization of the N1 position of the imidazolidin-2-one ring is a common strategy. For instance, peptidomimetics containing an imidazolidin-2-one-4-carboxylate (Imi) scaffold have been modified at the N1 position with various side chains. nih.gov These modifications can introduce reactive handles for subsequent conjugation reactions. The table below illustrates examples of functionalized substituents that can be introduced onto the imidazolidin-2-one ring to facilitate its use as a research probe. nih.gov

| Functionalized Substituent | Potential Application as a Research Probe |

| Propargyl group | Attachment of fluorescent dyes or biotin via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). |

| Azidoethyl group | Conjugation to alkyne-containing molecules or surfaces through "click chemistry". |

| Carboxylic acid | Formation of amide bonds with amine-containing biomolecules or surfaces. |

| Maleimide group | Covalent linkage to thiol groups in proteins (e.g., cysteine residues). |

These chemical modifications transform the basic this compound structure into sophisticated molecular tools. By incorporating functionalities for detection (e.g., fluorophores), target binding (e.g., specific pharmacophores), or immobilization (e.g., biotin), researchers can design specific probes to investigate complex biological processes and to advance materials science. The versatility of the imidazolidin-2-one scaffold, combined with the reactivity of the allyl group, provides a rich platform for the development of next-generation research probes.

Spectroscopic and Structural Elucidation Techniques for Imidazolidin 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(prop-2-en-1-yl)imidazolidin-2-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is used for complete structural assignment and to assess the purity of the sample.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum provides information on the electronic environment of each proton, their multiplicity (splitting pattern), and the number of neighboring protons. For this compound, distinct signals are expected for the imidazolidin-2-one ring and the prop-2-en-1-yl (allyl) group. The methylene (B1212753) protons of the imidazolidinone ring typically appear as triplets, while the allyl group protons exhibit a more complex pattern of multiplets due to vinyl and allylic couplings. researchgate.net The N-H proton of the ring often appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments. The most downfield signal corresponds to the carbonyl carbon (C=O) of the urea (B33335) moiety, typically appearing around 160-165 ppm. mdpi.com The carbons of the allyl group and the imidazolidinone ring appear at characteristic chemical shifts.

The predicted chemical shifts (δ) for this compound in a typical deuterated solvent like CDCl₃ are detailed in the tables below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Imidazolidinone, C4/C5) | ~3.3 - 3.6 | m (multiplet) | - |

| N-H (Imidazolidinone) | ~5.0 - 6.0 | br s (broad singlet) | - |

| N-CH₂- (Allyl) | ~3.8 - 4.0 | dt (doublet of triplets) | J ≈ 5-6 Hz, 1.5 Hz |

| =CH₂ (Allyl, terminal) | ~5.1 - 5.3 | m (multiplet) | J ≈ 10 Hz (cis), 17 Hz (trans), 1.5 Hz (geminal) |

| -CH= (Allyl, internal) | ~5.7 - 5.9 | m (multiplet) | J ≈ 10 Hz, 17 Hz, 5-6 Hz |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Imidazolidinone, C2) | ~163 |

| -CH₂- (Imidazolidinone, C4/C5) | ~40 |

| N-CH₂- (Allyl) | ~48 |

| =CH₂ (Allyl, terminal) | ~117 |

| -CH= (Allyl, internal) | ~134 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons on the imidazolidinone ring and establish the entire spin system of the allyl group, showing cross-peaks between the N-CH₂, -CH=, and =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly crucial for identifying quaternary carbons (like the C=O group) and for connecting different fragments of the molecule. A key correlation would be observed between the N-CH₂ protons of the allyl group and the C=O carbon of the imidazolidinone ring, confirming the point of attachment. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining the molecule's preferred conformation and stereochemistry in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the strong absorption band for the carbonyl (C=O) group of the cyclic urea, which typically appears around 1680-1700 cm⁻¹. Other significant absorptions include the N-H stretch from the ring, C-N stretching, and various C-H and C=C vibrations from the allyl group. researchgate.netlibretexts.orglibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (in ring) | 3200 - 3400 | Medium, Sharp |

| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | Alkane (-CH₂-) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Cyclic Urea (Amide I) | 1680 - 1700 | Strong, Sharp |

| C=C Stretch | Alkene | 1630 - 1650 | Variable, Sharp |

| N-H Bend | Secondary Amine | 1550 - 1640 | Medium |

| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (C₆H₁₀N₂O), the monoisotopic mass is 126.0793 Da.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 126. Subsequent fragmentation can occur through several pathways, with the most likely being the loss of the allyl group or cleavage of the imidazolidinone ring. researchgate.netlibretexts.org The fragmentation of cyclic peptides and ureas often involves characteristic ring-opening pathways. nih.govnih.gov

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 126 | Molecular Ion [M]⁺• | [C₆H₁₀N₂O]⁺• |

| 85 | Loss of allyl radical [M - C₃H₅]⁺ | [C₃H₅N₂O]⁺ |

| 70 | Ring fragmentation product | [C₃H₆N₂]⁺• |

| 41 | Allyl cation | [C₃H₅]⁺ |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not publicly available, analysis of related imidazolidin-2-one derivatives provides insight into the expected structural features. utm.myresearchgate.netnih.gov

This technique would precisely measure all bond lengths, bond angles, and torsion angles. For the imidazolidin-2-one ring, it would reveal:

The degree of planarity of the urea (N-C(O)-N) fragment.

The specific conformation of the five-membered ring (e.g., envelope or twisted).

The orientation of the N-allyl substituent relative to the ring.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing intermolecular interactions such as hydrogen bonds. In this molecule, the N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming dimers or extended networks that stabilize the crystal lattice. utm.my

Theoretical and Computational Investigations of 1 Prop 2 En 1 Yl Imidazolidin 2 One and Imidazolidin 2 One Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is effective for predicting molecular geometries, energies of reactants, products, intermediates, and transition states. nih.govproquest.comedu.krd For imidazolidin-2-one derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular structure and confirm that it corresponds to a minimum on the potential energy surface. researchgate.netedu.krd

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in the imidazolidin-2-one ring, the C=O bond length is a key parameter, typically calculated to be around 1.2-1.3 Å. The planarity of the five-membered ring can also be assessed; it often adopts a non-planar conformation such as a half-chair. nih.gov The energy values derived from DFT are crucial for comparing the stability of different isomers and for studying reaction mechanisms. proquest.com

Table 1: Representative Calculated Bond Parameters for an Imidazolidin-2-one Derivative Note: Data is illustrative of typical values found in related structures.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comirjweb.com

The energy of the HOMO is related to the ionization potential, and its distribution indicates the sites of nucleophilicity. researchgate.netirjweb.com Conversely, the LUMO's energy relates to electron affinity, and its location highlights electrophilic sites. youtube.comirjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comresearch-nexus.net For imidazolidin-2-one derivatives, FMO analysis helps predict their reactivity in various chemical transformations. research-nexus.net The charge transfer interactions within the molecule can be explained by the HOMO-LUMO gap. irjweb.com

Table 2: Illustrative FMO Energy Values for an Imidazole Derivative Note: Values are examples from DFT calculations on related heterocyclic systems.

Mechanistic Studies through Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. acs.org For the synthesis of imidazolidin-2-one derivatives, DFT calculations are used to map out the entire reaction pathway, identifying the structures and energies of all intermediates and transition states. nih.govproquest.com This allows researchers to understand the feasibility of a proposed mechanism and to rationalize experimental observations such as product distribution. nih.gov

For example, in the acid-catalyzed intramolecular cyclization of urea (B33335) derivatives to form the imidazolidin-2-one ring, calculations can determine the relative stabilities of key intermediates, such as oxonium and iminium cations. nih.govproquest.com By calculating the energy barriers (activation energies) associated with each transition state, the rate-determining step of the reaction can be identified. nih.gov DFT studies have been successfully applied to understand the intramolecular hydroamidation of propargylic ureas, confirming that the cyclization step has a low energy barrier, which accounts for the rapid reaction rates observed experimentally. acs.orgnih.gov The calculations can also reveal the involvement of specific intermediates, such as an allene, in certain reaction pathways. acs.orgnih.gov

Computational Studies of Stereochemical Outcomes and Regioselectivity

Computational methods are particularly valuable for explaining and predicting the regioselectivity and stereochemistry of chemical reactions. proquest.com In the synthesis of substituted imidazolidin-2-ones, reactions can often yield a mixture of isomers. nih.gov Quantum chemical calculations can be used to determine why one regioisomer is formed preferentially over another. nih.gov

This is achieved by comparing the activation energies of the transition states leading to the different possible products. nih.gov The pathway with the lower energy barrier will be kinetically favored, resulting in the major product. proquest.com For instance, in the reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, DFT calculations have been used to rationalize the excellent regioselectivity that leads to 4-substituted imidazolidin-2-ones instead of the 5-substituted isomers. nih.govnih.govmdpi.com The calculations showed that the iminium ion intermediate leading to the 4-substituted product was energetically more favorable. nih.govproquest.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding how molecules interact with each other in the solid state is crucial for crystal engineering. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comutm.my The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. utm.my

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzodiazolone Derivative

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. For the imidazolidin-2-one ring system, studies have shown it can exist in non-planar forms, such as a half-chair conformation. nih.gov

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. nih.govnajah.edu An MD simulation calculates the trajectory of atoms and molecules over time, providing insights into conformational changes and structural stability. najah.edumdpi.com In the context of drug design, MD simulations are frequently used to investigate the stability of a ligand (like an imidazolidin-2-one derivative) when bound to a biological target, such as a protein. nih.govresearchgate.net These simulations, which can be run for nanoseconds, help confirm that the interactions observed in static docking models are maintained over time, thus validating the stability of the ligand-protein complex. najah.eduresearchgate.net

Future Research Directions and Emerging Research Avenues for 1 Prop 2 En 1 Yl Imidazolidin 2 One

Development of Novel and Sustainable Synthetic Protocols for N-Allyl Imidazolidin-2-ones

Traditional syntheses of imidazolidin-2-ones often involve the reaction of 1,2-diamines with phosgene (B1210022) or its equivalents, which presents significant safety and environmental concerns. nih.govgoogle.com Modern research is focused on developing more sustainable and efficient catalytic methods. For N-allyl imidazolidin-2-ones, this involves leveraging the reactivity of N-allylureas, which can be prepared from readily available allylic amines and isocyanates. nih.govorganic-chemistry.org

A key area of future development lies in the refinement of metal-catalyzed intramolecular cyclization reactions. Palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides has emerged as a powerful method, capable of forming two new bonds and up to two stereocenters in a single step. nih.govresearchgate.net However, challenges remain in catalyst cost, loading, and the use of stoichiometric bases like sodium tert-butoxide. Future work will likely focus on replacing palladium with more abundant and less toxic earth-abundant metals like copper or nickel, and on developing catalytic systems that operate under milder, base-free conditions. organic-chemistry.orgmdpi.com

Another promising avenue is the direct use of carbon dioxide (CO₂) as a sustainable C1 source, replacing hazardous carbonylating agents. rsc.org Catalytic systems, particularly those using heterogeneous catalysts like cerium oxide (CeO₂), have shown high efficiency in synthesizing cyclic ureas from diamines and CO₂. rsc.org Adapting these systems for the cyclization of N-allyl-1,2-diamines with CO₂ could provide a highly green and atom-economical route to 1-(prop-2-en-1-yl)imidazolidin-2-one. Organocatalysis also presents a metal-free alternative, with strong non-ionic bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) showing promise in catalyzing intramolecular hydroamidation reactions under ambient conditions. acs.org

| Catalytic Strategy | Catalyst/Reagent Example | Key Advantages | Future Research Focus | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carboamination | Pd₂(dba)₃/Xantphos | High diastereoselectivity; forms multiple bonds and stereocenters in one step. | Reducing catalyst loading; replacing Pd with earth-abundant metals; developing asymmetric variants. | nih.govresearchgate.net |

| Gold-Catalyzed Hydroamination | Au(I) complexes | High diastereoselectivity for trans products; mild reaction conditions. | Lowering catalyst cost; expanding substrate scope. | mdpi.com |

| Organocatalyzed Hydroamidation | Phosphazene bases (e.g., BEMP) | Metal-free; extremely fast reactions at room temperature; tolerant to water. | Expanding to one-pot syntheses from propargylic amines and isocyanates. | acs.org |

| CO₂ as Carbonyl Source | CeO₂ (heterogeneous) | Utilizes a renewable and non-toxic C1 source; catalyst is reusable. | Adapting the method for N-allyl substituted diamines; improving catalyst lifetime. | rsc.org |

| Pseudo-Multicomponent Reaction | CDI (Carbonyldiimidazole) | One-pot synthesis from simple precursors; high efficiency and sustainability. | Expanding the diversity of accessible structures through different starting materials. | mdpi.com |

Exploration of Underutilized Reactivity of the Allylic Moiety in Novel Transformations

The allyl group is a versatile functional handle due to the heightened reactivity of the allylic C-H bonds and the ability of the double bond to participate in various addition and cycloaddition reactions. wikipedia.org In the context of this compound, the electronic nature of the cyclic urea (B33335) can modulate this reactivity, opening avenues for novel transformations that are not readily accessible with simple allyl amines.

Future research should explore the participation of the allylic double bond in transformations beyond the established carboamination reactions. For instance, diastereoselective dihydroxylation, epoxidation, or aziridination of the alkene could yield precursors to complex, chiral 1,2-aminoalcohols and 1,2-diamines, where the imidazolidin-2-one ring acts as a chiral auxiliary or a directing group. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, could be employed to introduce a wide range of nucleophiles at the terminal carbon of the allyl group, further functionalizing the scaffold. wikipedia.org

Furthermore, the allylic protons themselves are reactive. pressbooks.pub Ene reactions could be explored, where the N-allyl group reacts with a suitable enophile to form more complex carbon skeletons. wikipedia.org Additionally, radical-mediated transformations, such as allylic halogenation or oxidation, could provide alternative pathways for functionalization, leading to derivatives with unique substitution patterns that are difficult to access through other means. pressbooks.pub Investigating how the imidazolidin-2-one moiety influences the regioselectivity and stereoselectivity of these reactions will be a critical aspect of this research.

Rational Design of Imidazolidin-2-one Scaffolds for Specific Research Applications

The imidazolidin-2-one core is a proven pharmacophore, and the N-allyl group provides a convenient vector for modification or for interaction with biological targets. nih.govmdpi.comnih.gov Rational design efforts will focus on leveraging this structure for specific applications in medicinal chemistry and materials science.

In drug discovery, the N-allyl group can be used as a reactive handle for bioconjugation, allowing the imidazolidin-2-one scaffold to be linked to proteins, peptides, or probes. nih.gov Alternatively, the allyl group can be metabolically transformed in vivo, making it a potential pro-drug moiety. Computational modeling and docking studies can guide the design of new derivatives where the allyl group itself, or its oxidized metabolites, form key interactions within the binding pocket of a target enzyme or receptor. For example, in the design of new anticancer agents, the imidazolidin-2-one scaffold can be appended with planar aromatic systems to promote DNA intercalation, a strategy used in the development of other imidazole-based therapeutics. nih.gov

In materials science, the polymerizable nature of the allyl group can be exploited. This compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting materials would feature the polar, hydrogen-bond-donating and -accepting cyclic urea moiety pendent from the polymer backbone. Such polymers could exhibit interesting properties for applications in hydrogels, coatings, or as solid-state electrolytes, where the urea groups can coordinate with ions.

| Research Area | Design Strategy | Potential Application | Rationale | Reference |

|---|---|---|---|---|

| Medicinal Chemistry | Use N-allyl group for bioconjugation. | Targeted drug delivery, diagnostic probes. | The allyl moiety allows for covalent attachment to biomolecules. | nih.gov |

| Medicinal Chemistry | Incorporate scaffold into peptidomimetics. | Development of protease inhibitors, receptor antagonists. | The rigid ring structure can mimic peptide turns and conformations. | acs.orgnih.gov |

| Materials Science | Polymerize the N-allyl monomer. | Creation of functional polymers for hydrogels or specialty coatings. | The polar cyclic urea imparts unique properties like hydrophilicity and ion coordination. | wikipedia.org |

| Asymmetric Synthesis | Utilize the scaffold as a chiral auxiliary. | Control stereochemistry in subsequent reactions. | The rigid ring structure can effectively shield one face of a reacting molecule. | nih.gov |

Integration with High-Throughput Experimentation and Automated Synthesis

The exploration of the vast chemical space around the this compound scaffold can be dramatically accelerated by integrating high-throughput experimentation (HTE) and automated synthesis platforms. The development of robust, one-pot, and pseudo-multicomponent reactions for imidazolidin-2-one synthesis is a critical enabler for this approach. mdpi.com

Future research will involve adapting these efficient synthetic protocols to robotic platforms. This would allow for the rapid generation of large libraries of N-allyl imidazolidin-2-one analogs by varying the substituents on the ring and the reaction partners. For instance, an automated platform could perform a matrix of Pd-catalyzed carboamination reactions using a diverse set of N-allylureas and aryl bromides to quickly identify optimal reaction conditions or to produce a library of compounds for biological screening.

Moreover, machine learning algorithms can be integrated into this workflow. pkusam.cn An active learning loop could be established where an algorithm suggests new reaction conditions or substrates based on the results of previous high-throughput experiments. This automated approach not only accelerates discovery but can also uncover non-intuitive structure-activity or structure-property relationships, guiding the rational design of new compounds with desired biological or material properties. pkusam.cn

Advanced Spectroscopic Characterization Techniques for Dynamic Chemical Systems

While standard spectroscopic methods like ¹H and ¹³C NMR are sufficient for routine structural confirmation, a deeper understanding of the dynamic nature of this compound requires more advanced techniques. The five-membered ring of imidazolidin-2-one is not planar and can undergo conformational changes (ring-flipping). Furthermore, there may be restricted rotation around the N-C(allyl) bond.

Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. mdpi.comresearchgate.net By monitoring the coalescence of NMR signals as the temperature changes, it is possible to determine the energy barriers associated with conformational exchange. mdpi.com This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in a receptor binding site.